N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Physicochemical profiling Drug-likeness Pre-clinical selection

Researchers seeking novel ALK/MET kinase inhibitor leads face a landscape dominated by the ensartinib template, limiting chemical diversity. This pyridazine-3-carboxamide (CAS 1396786-72-3) addresses this gap with a unique substitution pattern: a 6-(piperidin-1-yl)pyridazine core combined with an N-(4-morpholinophenyl) amide tail, a motif absent in approved agents. - Provides a distinct hinge-binding scaffold validated by ensartinib's clinical success, offering potential for differentiated selectivity profiles. - With MW 367.45 g/mol and predicted logP 3.228, it occupies favorable drug-like space, making it a ready benchmark for computational docking and BBB penetration models. - Supplied at 95% purity for immediate SAR studies and kinase panel screening; no clinical history ensures a clean slate for intellectual property generation.

Molecular Formula C20H25N5O2
Molecular Weight 367.453
CAS No. 1396786-72-3
Cat. No. B2772348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
CAS1396786-72-3
Molecular FormulaC20H25N5O2
Molecular Weight367.453
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C20H25N5O2/c26-20(18-8-9-19(23-22-18)25-10-2-1-3-11-25)21-16-4-6-17(7-5-16)24-12-14-27-15-13-24/h4-9H,1-3,10-15H2,(H,21,26)
InChIKeyCYHNBXKPCYSYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


N-(4-Morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396786-72-3) is a synthetic small molecule with the molecular formula C20H25N5O2 and a molecular weight of 367.453 g/mol [1]. Its IUPAC name is N-(4-morpholin-4-ylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide. The compound belongs to the pyridazine-3-carboxamide class, which is documented in patent literature as possessing kinase inhibitory activity, particularly against ALK and other protein kinases [2]. It is currently offered as a research compound by specialty chemical suppliers at a typical purity of 95% , with no clinical trial history reported to date [3]. This compound serves as a structurally distinct entry point within the broader pyridazine carboxamide kinase inhibitor space, differentiated from approved agents such as ensartinib by its N-(4-morpholinophenyl) amide substituent and 6-(piperidin-1-yl) pyridazine core.

Why Generic Substitution Fails


The pyridazine-3-carboxamide scaffold tolerates a wide range of substituents that profoundly alter kinase selectivity, potency, and physicochemical behavior [1]. In the US9126947 patent family, even minor variations—such as replacing a piperazine carbonyl with a morpholine or altering the aniline substitution pattern—resulted in marked shifts in ALK inhibition potency and selectivity profiles [2]. The compound described herein combines two structural features—a 6-(piperidin-1-yl) group on the pyridazine core and an N-(4-morpholinophenyl) amide tail—that are not simultaneously present in any approved agent or widely characterized probe molecule. Generic substitution with a closely related analog (e.g., N-(3-chlorophenyl)- or N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide) would alter both the electronic character of the amide and the hydrogen-bonding capacity of the morpholine oxygen, potentially abrogating target engagement . Without direct comparative pharmacological data for this specific chemotype, users must assume that structural non-identity precludes functional equivalence.

Differentiation Evidence vs. Analogs


Physicochemical Profile vs. Ensartinib

The target compound has a molecular weight of 367.45 g/mol and a predicted logP of 3.228 [1]. By comparison, the FDA-approved pyridazine-3-carboxamide ALK inhibitor ensartinib (X-396, free base MW ~562 g/mol, logP ~3.5–4.0 estimated) is approximately 195 Da heavier and more lipophilic . The lower molecular weight and moderated logP of the target compound suggest potential advantages for CNS penetration (if desired) and adherence to Lipinski's Rule of 5 for oral drug-likeness [2]. However, no direct experimental logP or permeability measurement for the target compound has been published.

Physicochemical profiling Drug-likeness Pre-clinical selection

Morpholinophenyl vs. Methylisoxazole Amide

The target compound bears an N-(4-morpholinophenyl) amide group, whereas the closest commercially indexed analog, N-(3-methylisoxazol-5-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (CAS 1396786-83-6), contains an N-(3-methylisoxazol-5-yl) amide . The morpholinophenyl group introduces a tertiary amine oxygen capable of acting as a hydrogen-bond acceptor and a phenyl ring for potential π-stacking interactions, while the methylisoxazole provides a heterocyclic H-bond donor/acceptor pattern. Bioassay records for the methylisoxazole analog indicate activity in stargazin-AMPA receptor modulation and GIRK2 channel screens , but no corresponding biological data exist for the target compound. This substitution pattern may redirect target engagement from ion channel/receptor modulation toward kinase inhibition, consistent with the patent class for pyridazine carboxamides [1].

Kinase inhibitor design Amide substituent SAR Hinge-binding motifs

Purity vs. Regulatory Reference Standards

The target compound is supplied at a reported purity of 95% as a research-grade chemical . This is in contrast to approved pyridazine carboxamide drugs such as ensartinib (Ensacove), which are manufactured under GMP conditions to ≥98% purity with full impurity profiling [1]. For in vitro kinase assays, a purity of ≥95% is generally considered sufficient for preliminary screening, provided that the identity and quantity of residual impurities (e.g., residual solvents, unreacted intermediates) are characterized. However, for quantitative pharmacology studies or in vivo experiments, a purity of ≥98% with a documented certificate of analysis is recommended to minimize confounding effects of impurities [2].

Compound procurement Purity grading Reference standard qualification

Kinase Profiling Data Gap vs. Ensartinib

A comprehensive search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases yielded no quantitative kinase inhibition data (IC50, Ki, Kd) for the target compound as of the search date [1]. In contrast, ensartinib—the most advanced pyridazine-3-carboxamide—has extensive published kinase profiling data: IC50 <0.4 nM against ALK, IC50 0.74 nM against MET, and broad selectivity data against a panel of >200 kinases . Similarly, other compounds in the US9126947 patent series have BindingDB entries with IC50 values ranging from <1 nM to >10 μM across multiple kinase targets [2]. This evidence gap means that any kinase target engagement assumptions for the target compound are currently class-level inferences only and must be experimentally validated before drawing procurement or selection conclusions.

Kinase selectivity profiling Target engagement Data transparency

H-Bond Profile vs. Piperazine Analogs

The target compound features one hydrogen-bond donor (amide N–H) and seven hydrogen-bond acceptors (morpholine O, amide C=O, pyridazine N atoms, piperidine N), with a topological polar surface area (tPSA) of approximately 74.4 Ų [1]. By comparison, piperazine carbonyl-containing analogs in the ensartinib series present two amide H-bond donors and additional carbonyl oxygen acceptors, resulting in higher tPSA values (~110–120 Ų) [2]. The reduced H-bond donor count of the target compound may lower desolvation penalties for passive membrane permeation while potentially reducing affinity for kinase hinge regions that typically engage two or more H-bond donor–acceptor pairs. However, this inference is based on structural calculation alone; no experimental permeability or affinity data for the target compound exist [3].

Medicinal chemistry H-bond interactions Kinase hinge binding

Best-Fit Application Scenarios


Kinase Lead Generation and Scaffold Hopping

The compound is best positioned as a starting point for kinase inhibitor lead generation where the morpholinophenyl amide motif is desired. The pyridazine-3-carboxamide core is validated by ensartinib and related clinical candidates as a kinase hinge-binding scaffold [1]. The 6-(piperidin-1-yl) substituent provides a basic nitrogen that can engage the kinase solvent front or ribose pocket, while the 4-morpholinophenyl amide tail explores a vector distinct from the substituted benzamide of ensartinib. Researchers conducting ALK, MET, or broader kinome screening panels may evaluate this compound as a structurally novel chemotype with potential for differentiated selectivity profiles. Given the absence of published profiling data, initial testing should include broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to establish target engagement [2].

Physicochemical Benchmarking and Modeling

With a molecular weight of 367.45 g/mol and predicted logP of 3.228 [1], this compound falls within favorable drug-like property space and may serve as a computational benchmark for in silico modeling efforts. Its calculated tPSA of ~74.4 Ų and single H-bond donor suggest potential for CNS penetration, making it a candidate for blood-brain barrier permeability prediction models [2]. Researchers can use the ZINC-available 3D structure for docking studies against kinase crystal structures, generating testable hypotheses about binding modes before committing to synthesis of more complex analogs [3].

Negative Control in SAR Studies

If kinase profiling ultimately reveals that this compound lacks significant activity against the intended target(s), it may serve as a useful negative control or inactive analog in structure-activity relationship (SAR) studies. The 4-morpholinophenyl group is a common feature in biologically active compounds (e.g., Syk inhibitors, squaramide anti-tuberculars [1]), and understanding why this particular combination with the 6-(piperidin-1-yl)pyridazine core may fail to engage kinases could inform scaffold optimization. The compound's commercial availability at research-grade purity makes it accessible for such mechanistic studies [2].

Chemical Probe for Novel Selectivity

The patent landscape for substituted pyridazine carboxamides is dominated by ALK/MET dual inhibition claims [1]. This compound, by virtue of its distinct substitution pattern, may possess kinase selectivity that diverges from the ensartinib template. Researchers seeking to develop chemical probes for understudied kinases within the pyridazine carboxamide chemotype space can use this compound as a diversity-oriented synthesis entry point, with the understanding that comprehensive selectivity profiling must be performed de novo [2]. The morpholine oxygen provides a potential handle for introducing solubility-enhancing groups or for metabolic stabilization in later optimization stages.

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